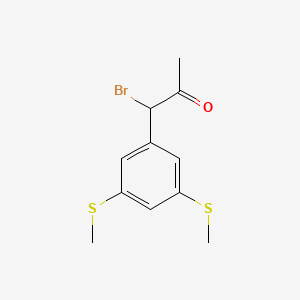

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one

Description

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one is an α-bromo ketone featuring a phenyl ring substituted with two methylthio (-SMe) groups at the 3 and 5 positions, with a bromine atom at the α-carbon of the propan-2-one moiety. Its molecular formula is C₁₁H₁₁BrOS₂, and its estimated molecular weight is 303.23 g/mol. While direct data on its applications are scarce, α-bromo ketones are widely used as intermediates in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

Molecular Formula |

C11H13BrOS2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

1-[3,5-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C11H13BrOS2/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-6,11H,1-3H3 |

InChI Key |

UZEKFPMLJBIYQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)SC)SC)Br |

Origin of Product |

United States |

Preparation Methods

Brominating Agents and Their Efficacy

Bromine (Br₂) and N-bromosuccinimide (NBS) are the most widely employed brominating agents. Their performance varies based on reaction conditions:

Bromine offers rapid reaction kinetics but requires stringent temperature control to avoid di- or polybromination byproducts. In contrast, NBS provides superior regioselectivity, particularly in polar aprotic solvents, due to its radical-mediated mechanism.

Solvent Systems and Reaction Optimization

Solvent choice critically impacts reaction efficiency and product isolation. Comparative studies reveal the following trends:

Solvent Effects on Bromination Efficiency

Polar aprotic solvents like dichloromethane facilitate faster bromine activation, while chloroform’s moderate polarity aligns with NBS’s radical stabilization requirements. Tetrahydrofuran, though less common, extends reaction times but minimizes side reactions in sensitive substrates.

Industrial-Scale Synthesis and Continuous Flow Reactors

Scalable production of this compound employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

- Residence Time : 10–15 minutes

- Temperature Gradient : 5°C increments from 0°C to 25°C

- Pressure : 1–2 bar to maintain solvent volatility

A representative industrial protocol involves:

- Premixing 1-(3,5-Bis(methylthio)phenyl)propan-2-one with NBS in chloroform.

- Pumping the mixture through a temperature-controlled reactor loop.

- Inline UV-Vis monitoring to track bromine consumption.

- Automated quenching with aqueous sodium thiosulfate.

This approach achieves >90% yield with <2% impurities, underscoring its viability for bulk synthesis.

Purification and Analytical Characterization

Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical benchmarks include:

| Technique | Key Data Points | Reference Standard |

|---|---|---|

| ¹H NMR | δ 2.55 (s, 6H, SCH₃), δ 4.25 (d, 1H, CHBr) | CDCl₃ |

| HPLC | Retention time: 8.2 min (C18 column) | >98% purity |

| Mass Spec | m/z 305.25 [M+H]⁺ | Calculated |

Recrystallization yields crystals with a melting point of 89–91°C, consistent with literature values.

Alternative Bromination Strategies

Electrochemical Bromination

Emerging methods employ electrochemical cells to generate bromine in situ, reducing reagent waste. A prototype setup using platinum electrodes in acetonitrile achieves 80% yield at 1.5 V, though scalability remains challenging.

Catalytic Bromination

Palladium(II) acetate (5 mol%) accelerates NBS-mediated reactions in dimethylformamide, cutting reaction times by 40%. However, catalyst recovery and cost hinder industrial adoption.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved in these reactions vary based on the specific reagents and conditions used.

Comparison with Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone

- Molecular Formula : C₁₅H₁₂Br₂O

- Molecular Weight : 376.07 g/mol (estimated)

- Substituents : Two 4-bromophenyl groups attached to propan-2-one.

- Key Differences: Unlike the target compound, bromine atoms here are on the aromatic rings rather than the α-carbon. The absence of sulfur substituents may decrease lipophilicity compared to methylthio groups .

(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C₁₇H₁₅BrO₄S

- Molecular Weight : 403.27 g/mol (estimated)

- Substituents: Bromothiophene and trimethoxyphenyl groups conjugated via an enone system.

- Key Differences: The enone structure enables conjugation, enhancing stability and reactivity in Michael additions. The trimethoxy groups increase electron density on the aromatic ring, contrasting with the electron-deficient methylthio-substituted phenyl in the target compound .

Reactivity and Functional Group Analysis

- Alpha-Bromo Ketone Reactivity: The bromine at the α-carbon in the target compound creates a highly electrophilic site, favoring nucleophilic substitution (e.g., with amines or thiols). In contrast, 1,3-Bis(4-bromophenyl)-2-propanone lacks this feature, rendering it less reactive at the ketone position .

- Methylthio vs. This could influence regioselectivity in electrophilic aromatic substitution reactions compared to trimethoxyphenyl derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Inferences

- Electronic Effects : Methylthio groups in the target compound likely increase aromatic ring electron density compared to bromine or methoxy substituents, altering reactivity in electrophilic substitutions .

- Reactivity Hierarchy: The α-bromo ketone group in the target compound is more reactive toward nucleophiles than the enone system in ’s compound, which favors cycloadditions .

- Synthetic Potential: The target compound’s structure suggests utility in preparing heterocycles or functionalized aromatics, whereas 1,3-Bis(4-bromophenyl)-2-propanone may serve as a rigid scaffold in polymer chemistry .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Acylation: Introduce bromine post-acylation. For example, acetylate 3,5-bis(methylthio)benzene using propanoyl chloride in the presence of AlCl₃, followed by bromination with Br₂ in CH₂Cl₂ at 0°C .

- Thioether Functionalization: Start with a brominated propanone core and install methylthio groups via nucleophilic substitution (e.g., using NaSCH₃ in DMF). Monitor regioselectivity with TLC and optimize temperature (40–60°C) to minimize side reactions .

- Yield Optimization: Use low temperatures (<5°C) during bromination to reduce polybromination. Purify via column chromatography (hexane:EtOAc, 4:1) to isolate the mono-brominated product .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

- ¹H NMR: Expect aromatic proton signals at δ 7.2–7.5 ppm (split into a triplet due to 3,5-substitution) and a singlet for the methylthio groups (δ 2.5 ppm). The ketone carbonyl typically appears at δ 205–210 ppm in ¹³C NMR .

- MS (ESI+): Look for the molecular ion peak [M+H]⁺ at m/z 319 (C₁₁H₁₂BrOS₂⁺) and fragment peaks at m/z 241 (loss of Br) and 183 (loss of CH₃S groups) .

- FT-IR: Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and C-Br bond (550–650 cm⁻¹). Methylthio C-S stretches appear at 650–750 cm⁻¹ .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage Conditions: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Avoid moisture to prevent hydrolysis of the bromoketone moiety .

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products may include de-brominated ketones or oxidized sulfides .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model the electron-withdrawing effect of the ketone and bromine on the adjacent carbon. Calculate Fukui indices to identify electrophilic hotspots .

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to predict activation barriers for SN2 reactions with amines or thiols .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts in cross-coupling reactions?

Methodological Answer:

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization via ketone enolization). Adjust stoichiometry (e.g., limit base concentration) to suppress side reactions .

- Catalytic Screening: Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for Suzuki-Miyaura coupling. The methylthio groups may poison certain catalysts; optimize ligand choice and temperature (80–100°C) .

Q. How can crystallography elucidate the structural impact of methylthio groups on molecular packing and reactivity?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in EtOH/CHCl₃ (3:1). Analyze dihedral angles between the phenyl ring and ketone to assess steric effects from methylthio groups. Compare with analogs lacking sulfur substituents .

- Hirshfeld Surface Analysis: Quantify S···Br and S···H interactions to explain packing motifs. High sulfur content may enhance halogen bonding, influencing solid-state reactivity .

Q. What protocols mitigate toxicity risks during in vitro biological studies involving this compound?

Methodological Answer:

- Glove Box/Biosafety Cabinet: Use containment systems for weighing and solution preparation. Refer to TCI America’s SDS for PPE guidelines (nitrile gloves, lab coat, safety goggles) .

- Ecotoxicity Assessment: Follow OECD Test Guideline 201 for algal growth inhibition. LC50 values for Daphnia magna can be extrapolated from structurally similar brominated ketones .

Data Contradictions and Resolution

Example: Discrepancies in reported melting points may arise from polymorphic forms or residual solvents.

- Resolution: Characterize batches via DSC and PXRD. Recrystallize from multiple solvents (e.g., MeOH vs. acetone) to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.